molecular formula C25H27N5OS B10933103 [1,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone

[1,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone

Cat. No.: B10933103
M. Wt: 445.6 g/mol
InChI Key: YRDGTVRNKXZQAZ-UHFFFAOYSA-N
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Description

[1,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE is a complex organic compound known for its diverse pharmacological properties. It belongs to the class of pyrazole derivatives, which are recognized for their significant biological activities, including antileishmanial and antimalarial effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazole derivatives typically involves the reaction of hydrazine with 1,3-dicarbonyl compounds. For [1,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE, a multi-step synthesis is required.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

[1,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further modified for specific applications .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

Biologically, [1,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE exhibits significant antileishmanial and antimalarial activities. It has been shown to inhibit the growth of Leishmania and Plasmodium species, making it a potential candidate for drug development .

Medicine

In medicine, this compound is being explored for its potential therapeutic effects. Its ability to target specific biological pathways makes it a promising candidate for the treatment of various diseases, including cancer and infectious diseases .

Industry

Industrially, the compound is used in the development of new materials and as a catalyst in various chemical reactions. Its unique properties make it valuable in the production of high-performance materials .

Mechanism of Action

The mechanism of action of [1,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE involves the inhibition of key enzymes and pathways in target organisms. For instance, it inhibits the enzyme dihydrofolate reductase in Plasmodium species, disrupting the synthesis of nucleotides and leading to cell death . Additionally, it interacts with specific receptors and proteins, modulating their activity and exerting its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [1,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE apart is its unique combination of functional groups, which confer enhanced biological activity and specificity. Its ability to target multiple pathways and exhibit potent effects at low concentrations makes it a valuable compound for further research and development .

Properties

Molecular Formula

C25H27N5OS

Molecular Weight

445.6 g/mol

IUPAC Name

[1,3-dimethyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridin-4-yl]-[4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C25H27N5OS/c1-17-6-8-19(9-7-17)22-15-21(23-18(2)27-28(3)24(23)26-22)25(31)30-12-10-29(11-13-30)16-20-5-4-14-32-20/h4-9,14-15H,10-13,16H2,1-3H3

InChI Key

YRDGTVRNKXZQAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C)C)C(=C2)C(=O)N4CCN(CC4)CC5=CC=CS5

Origin of Product

United States

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